4-(Bromomethyl)-1,2-difluorobenzene

Catalog No.
S776360
CAS No.
85118-01-0
M.F
C7H5BrF2
M. Wt
207.01 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Bromomethyl)-1,2-difluorobenzene

CAS Number

85118-01-0

Product Name

4-(Bromomethyl)-1,2-difluorobenzene

IUPAC Name

4-(bromomethyl)-1,2-difluorobenzene

Molecular Formula

C7H5BrF2

Molecular Weight

207.01 g/mol

InChI

InChI=1S/C7H5BrF2/c8-4-5-1-2-6(9)7(10)3-5/h1-3H,4H2

InChI Key

JJIFTOPVKWDHJI-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1CBr)F)F

Canonical SMILES

C1=CC(=C(C=C1CBr)F)F

Synthesis of Benzothiophene-Based Phosphonates

4-(Bromomethyl)-1,2-difluorobenzene is an aromatic organic compound with the chemical formula C7H5BrF2. Information on its origin and specific significance in scientific research is currently limited. However, due to the presence of functional groups like a bromomethyl and difluoride substituent, it might hold potential for further investigation in various fields of research, as discussed below [].


Molecular Structure Analysis

The key features of 4-(Bromomethyl)-1,2-difluorobenzene's structure include:

  • Aromatic ring: The core structure consists of a six-membered benzene ring with alternating single and double bonds, granting aromatic character and stability.
  • Difluoride substituents: Two fluorine atoms are attached at positions 1 and 2 of the benzene ring. Fluorine's high electronegativity can influence the molecule's reactivity and potential applications in medicinal chemistry [].
  • Bromomethyl group: A bromine atom (Br) is attached to a methylene (CH2) group at the 4th position of the benzene ring. This bromomethyl group can act as a reactive site for further functionalization [].

Chemical Reactions Analysis

  • Substitution reactions: The bromomethyl group is susceptible to nucleophilic substitution reactions. Nucleophiles (electron-rich species) can replace the bromine atom, leading to the formation of new derivatives.
  • Reduction reactions: The bromomethyl group might be reduced to a methyl group (CH3) under specific conditions using reducing agents [].

Physical And Chemical Properties Analysis

  • A colorless liquid or low melting point solid at room temperature.
  • Insoluble in water due to the nonpolar aromatic ring but potentially soluble in organic solvents.
  • Flammable due to the presence of carbon and hydrogen atoms.

XLogP3

2.7

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335 (85.11%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

85118-01-0

Wikipedia

3,4-Difluorobenzyl bromide

Dates

Modify: 2023-08-15

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